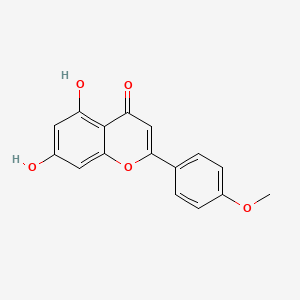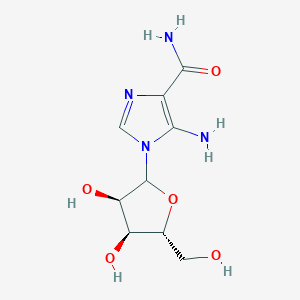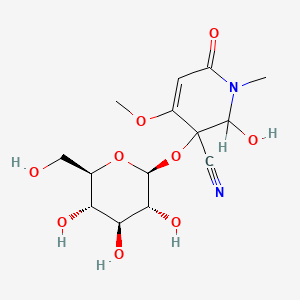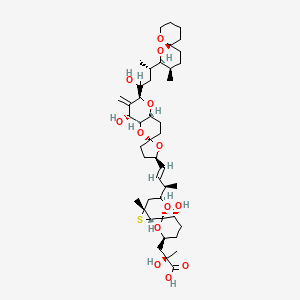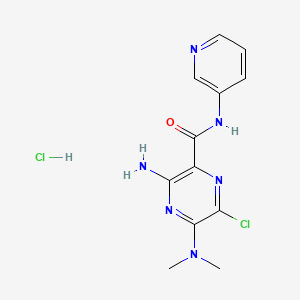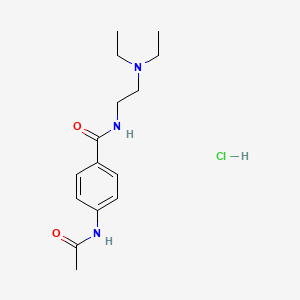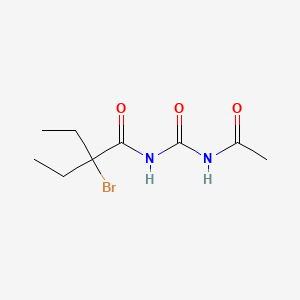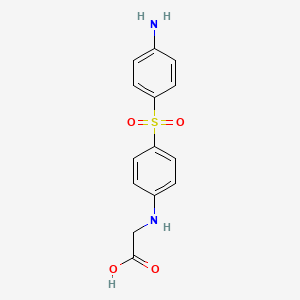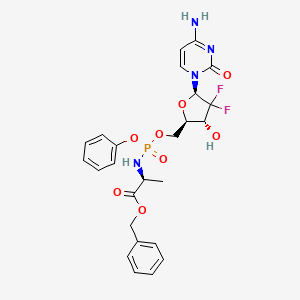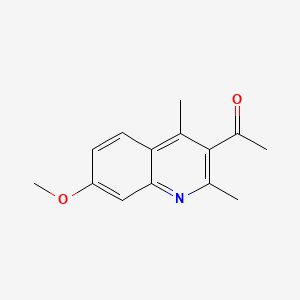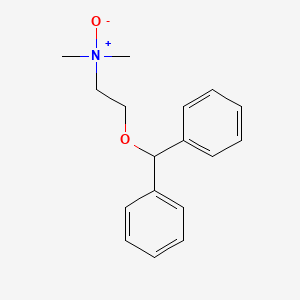
阿莫昔胺
描述
科学研究应用
氨溴索在科学研究中具有广泛的应用:
化学: 用作有机合成的试剂,以及反应机理研究中的模型化合物。
生物学: 研究其对细胞过程的影响,以及作为生化测定的工具。
医学: 探索其潜在的治疗效果,尤其是在治疗咳嗽、镇静和高血压方面的应用。
工业: 用于药物开发,以及作为合成其他化合物的中间体。
作用机制
氨溴索的作用机制涉及其与特定分子靶标(如受体和酶)的相互作用。它通过调节这些靶标的活性发挥作用,导致细胞信号通路发生变化。例如,据信其止咳作用源于其对中枢神经系统的作用,从而减少咳嗽反射。
生化分析
Biochemical Properties
Amoxydramine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for its metabolism. The interaction with these enzymes involves the oxidation of Amoxydramine, leading to its biotransformation into active or inactive metabolites . Additionally, Amoxydramine binds to specific receptors in the central nervous system, contributing to its sedative and antihypertensive effects.
Cellular Effects
Amoxydramine influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, Amoxydramine has been shown to modulate the activity of G-protein coupled receptors (GPCRs), leading to altered intracellular signaling cascades . This modulation can impact gene expression by activating or inhibiting transcription factors. Furthermore, Amoxydramine affects cellular metabolism by influencing the activity of enzymes involved in energy production and utilization.
Molecular Mechanism
The molecular mechanism of Amoxydramine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Amoxydramine binds to specific receptors, such as GPCRs, and modulates their activity. This binding can lead to the inhibition or activation of downstream signaling pathways, resulting in various physiological effects . Additionally, Amoxydramine can inhibit certain enzymes, such as acetylcholinesterase, leading to increased levels of acetylcholine and enhanced neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amoxydramine can change over time. Studies have shown that Amoxydramine is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to Amoxydramine can lead to adaptive changes in cellular function. For instance, prolonged treatment with Amoxydramine has been associated with alterations in receptor expression and sensitivity, potentially affecting its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of Amoxydramine vary with different dosages in animal models. At low doses, Amoxydramine exhibits its intended therapeutic effects, such as sedation and antihypertensive action . At higher doses, Amoxydramine can cause toxic or adverse effects, including central nervous system depression and cardiovascular complications. These threshold effects highlight the importance of careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
Amoxydramine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of Amoxydramine, leading to the formation of various metabolites . The metabolic pathways of Amoxydramine can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety. Additionally, Amoxydramine can impact metabolic flux and metabolite levels, potentially altering cellular homeostasis.
Transport and Distribution
Amoxydramine is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The distribution of Amoxydramine is influenced by factors such as tissue perfusion, membrane permeability, and binding affinity. These factors determine the localization and accumulation of Amoxydramine in specific tissues, impacting its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of Amoxydramine plays a crucial role in its activity and function. Amoxydramine can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, Amoxydramine may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and enzymes. This subcellular localization can influence the efficacy and specificity of Amoxydramine’s biochemical actions.
准备方法
合成路线和反应条件
氨溴索可以通过多种方法合成。一种常见的方法是二苯甲醇与二甲胺在氧化剂存在下反应。该反应通常在温和条件下进行,温度保持在25-30°C,反应时间为2到4小时。
工业生产方法
在工业环境中,氨溴索的生产通常涉及连续流动反应器,以确保一致的质量和产量。该过程包括对反应参数(如温度、压力和反应物浓度)的严格控制。催化剂也可用于提高反应速率和选择性。
化学反应分析
反应类型
氨溴索会经历各种化学反应,包括:
氧化: 氨溴索可以被氧化成相应的N-氧化物。
还原: 还原反应可以将氨溴索转化为其胺衍生物。
取代: 亲核取代反应可以将不同的官能团引入氨溴索分子。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和过酸。
还原: 通常使用如氢化锂铝(LiAlH4)的还原剂。
取代: 在碱性或酸性条件下使用卤代烷和酰氯等试剂。
主要生成产物
氧化: 氨溴索的N-氧化物。
还原: 胺衍生物。
取代: 各种取代的氨溴索衍生物,具体取决于所用试剂。
相似化合物的比较
氨溴索可以与其他类似化合物进行比较,例如苯海拉明和异丙嗪。虽然所有这些化合物都具有结构相似性,但氨溴索在其特定的药理学特征和产生的效果范围内是独一无二的。
类似化合物
苯海拉明: 具有镇静作用的抗组胺药。
异丙嗪: 用于预防恶心和晕动病。
氯苯那敏: 另一种具有不同药理学作用的抗组胺药。
氨溴索因其止咳、镇静和降压作用的组合而脱颖而出,使其成为研究和治疗领域的多功能化合物。
属性
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQNVWKWQPTBSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192481 | |
| Record name | Amoxydramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3922-74-5 | |
| Record name | Ethanamine, 2-(diphenylmethoxy)-N,N-dimethyl-, N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3922-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amoxydramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003922745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-9091 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amoxydramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMOXYDRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXF64Y8AFS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



